molecular formula C6H10O3 B123766 2-(cyclopropylmethoxy)acetic Acid CAS No. 246869-08-9

2-(cyclopropylmethoxy)acetic Acid

Cat. No. B123766
M. Wt: 130.14 g/mol
InChI Key: IUWMURBOFGBWBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds can be complex and often requires multiple steps. For instance, the synthesis of methyl 2-cyclopropyl-2-diazoacetate from acetylcyclopropane involves several chemical steps and yields the product in approximately 55% total yield . Similarly, the preparation of cyclopropylideneacetates involves a sequence of reductive cyclopropanation, mesylation, and oxidative cleavage, with the final products obtained in moderate to good yields . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 2-(cyclopropylmethoxy)acetic acid.

Molecular Structure Analysis

The molecular structure of cyclopropyl-containing compounds can be quite intricate. For example, the structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was confirmed by X-ray crystallography and nuclear magnetic resonance methods, revealing the formation of an α-acetoxy propenoic acid with a trans extended side acid side chain conformation . This suggests that similar analytical techniques could be employed to determine the molecular structure of 2-(cyclopropylmethoxy)acetic acid.

Chemical Reactions Analysis

Cyclopropyl-containing compounds can undergo a variety of chemical reactions. The CuX(2)-mediated cyclization reaction of cyclopropylideneacetic acids and esters leads to the formation of 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones, with the selectivity of the reaction greatly depending on the reaction temperature . Additionally, acetic acid has been used to mediate regioselective cycloaddition reactions, as seen in the synthesis of tetrahydrothiopyranols from substituted cyclopropane-1,1-dicarbonitriles . These examples provide a basis for understanding the types of reactions that 2-(cyclopropylmethoxy)acetic acid might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(cyclopropylmethoxy)acetic acid are not directly discussed in the provided papers, the properties of similar compounds can offer some insights. For instance, the synthesis of a novel tobacco flavor compound, 2-(2-hydroxyphenyl) cyclopropane-1-carboxylic acid, was confirmed through various spectroscopic methods, indicating the importance of these techniques in characterizing the physical and chemical properties of cyclopropyl-containing compounds . Additionally, the crystal structure analysis of 2-oxo-1,2-dihydropyridine-1-acetic acid provides information on the solid-state configuration and intermolecular hydrogen bonding, which are important aspects of the physical properties of such compounds .

Scientific Research Applications

1. Chiral Auxiliary Applications

Research by Majewska (2019) explored the use of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a chiral phosphonic auxiliary. This compound showed potential as a chiral derivatizing agent for amines and alcohols, indicating that similar structures, such as 2-(cyclopropylmethoxy)acetic acid, could have applications in stereochemistry and enantiomer separation (Majewska, 2019).

2. Antimicrobial Activity

A study by Noolvi et al. (2016) synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and evaluated their antimicrobial activities. This suggests the potential of 2-(cyclopropylmethoxy)acetic acid derivatives in antimicrobial applications (Noolvi, Patel, Kamboj, Cameotra, 2016).

3. Synthesis and Characterization in Organic Chemistry

Research by Ikram et al. (2015) involved the synthesis and characterization of amino acid derivatives, including those related to 2-(cyclopropylmethoxy)acetic acid. Such studies demonstrate the role of these compounds in advancing organic synthesis and understanding molecular interactions (Ikram, Rehman, Khan, Baker, Hofer, Subhan, Qayum, Faridoon, Schulzke, 2015).

4. Electrochemical Studies

The electrochemical behavior of similar compounds, as studied by Aguilar-Lira et al. (2017), provides insights into the electrochemistry of 2-(cyclopropylmethoxy)acetic acid. Such research is crucial for understanding the electrochemical properties and potential applications in sensors and analytical chemistry (Aguilar-Lira, Álvarez-Romero, Zamora-Suárez, Palomar-Pardavé, Rojas-Hernández, Rodríguez-Ávila, Páez-Hernández, 2017).

5. Antibacterial Effects

The work of Ewadh et al. (2013) on 2-(2-hydroxy phenylimono) acetic acid revealed its ability to inhibit growth in various bacteria. This indicates potential antibacterial applications for 2-(cyclopropylmethoxy)acetic acid and its derivatives (Ewadh, Hasan, Bnyan, Mousa, Sultan, Ewadh, 2013).

properties

IUPAC Name

2-(cyclopropylmethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-6(8)4-9-3-5-1-2-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWMURBOFGBWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465683
Record name 2-(cyclopropylmethoxy)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopropylmethoxy)acetic Acid

CAS RN

246869-08-9
Record name 2-(cyclopropylmethoxy)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (cyclopropylmethoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Latli, A Gao, V Kvaternick, B Tecle… - Journal of Labelled …, 2020 - Wiley Online Library
Firocoxib (ML‐1,785,713) is a nonsteroidal, potent, and selective COX‐2 inhibitor, approved for the control of pain and inflammation associated with osteoarthritis in dogs and horses, as …
MDJ Libardo, CJ Duncombe, SR Green, PG Wyatt… - Cell Chemical …, 2021 - cell.com
Tryptophan biosynthesis represents an important potential drug target for new anti-TB drugs. We identified a series of indole-4-carboxamides with potent antitubercular activity. In vitro, …
Number of citations: 7 www.cell.com

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